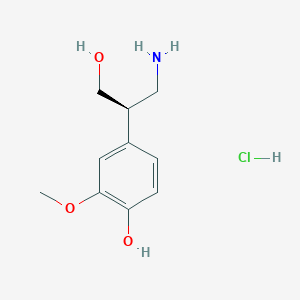
(R)-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and utilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride typically involves several steps, including the protection of functional groups, selective reactions, and purification processes. The exact synthetic route can vary, but it generally involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected to prevent unwanted reactions.
Amination: Introduction of the amino group through a suitable reagent.
Deprotection: Removal of the protecting groups to yield the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride
- ®-3-(1-Amino-3-hydroxypropan-2-yl)phenol
Uniqueness
®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H16ClNO3 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
4-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
HAJQFHNRBAWMNU-DDWIOCJRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@H](CN)CO)O.Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C(CN)CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
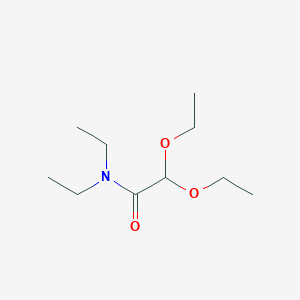
![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
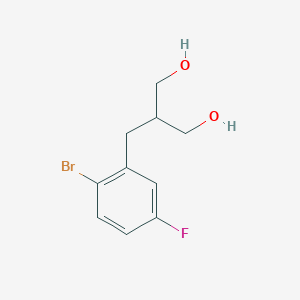

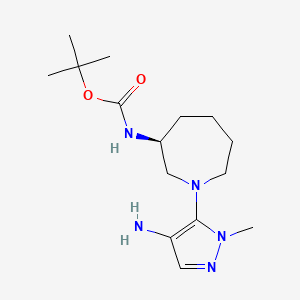
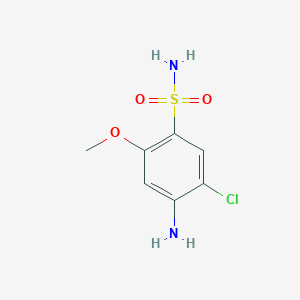
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
